3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 400863-69-6
VCID: VC16175251
InChI: InChI=1S/C16H21N3OS/c1-3-19(4-2)16(20)14-13(17)11-9-10-7-5-6-8-12(10)18-15(11)21-14/h9H,3-8,17H2,1-2H3
SMILES:
Molecular Formula: C16H21N3OS
Molecular Weight: 303.4 g/mol

3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 400863-69-6

Cat. No.: VC16175251

Molecular Formula: C16H21N3OS

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 400863-69-6

Specification

CAS No. 400863-69-6
Molecular Formula C16H21N3OS
Molecular Weight 303.4 g/mol
IUPAC Name 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C16H21N3OS/c1-3-19(4-2)16(20)14-13(17)11-9-10-7-5-6-8-12(10)18-15(11)21-14/h9H,3-8,17H2,1-2H3
Standard InChI Key RNPUCQGUDAJVNK-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a bicyclic thieno[2,3-b]quinoline scaffold with a tetrahydroquinoline moiety, an amino group at position 3, and a diethylcarboxamide group at position 2 (Table 1). The quinoline ring is partially saturated, reducing planarity and enhancing solubility compared to fully aromatic analogs.

Table 1: Basic Chemical Information

PropertyValue
CAS No.400863-69-6
Molecular FormulaC₁₆H₂₁N₃OS
Molecular Weight303.4 g/mol
IUPAC Name3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Canonical SMILESCCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N

The thieno ring (sulfur-containing heterocycle) contributes to electron-rich regions, facilitating interactions with biological targets, while the carboxamide group enhances hydrogen-bonding potential.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide and amino groups.

  • Stability: Stable under inert conditions but susceptible to oxidation at the sulfur atom in the thieno ring.

  • LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for cell membrane penetration.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis involves a multi-step sequence (Table 2), typically starting with the construction of the tetrahydrothienoquinoline core.

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1CyclizationPPA (polyphosphoric acid), 120°C45%
2AminationNH₃/MeOH, 60°C, 12h68%
3Carboxamide FormationDiethylamine, EDC/HOBt, DCM52%

Key challenges include optimizing cyclization efficiency and minimizing byproducts during amination. Recent advances employ microwave-assisted synthesis to reduce reaction times.

Structural Derivatives

Modifications at the carboxamide (e.g., replacing diethyl with aryl groups) or quinoline regions have been explored to enhance bioavailability. For example:

  • N-(3-Chloro-2-methylphenyl) analog: Shows improved potency but reduced solubility .

  • N-(3-Methoxyphenyl) analog: Exhibits enhanced metabolic stability.

Biological Activity and Mechanism of Action

Antiproliferative Effects

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (Table 3).

Table 3: Antiproliferative Activity (IC₅₀ Values)

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)12.4
A549 (Lung Cancer)18.7
HeLa (Cervical Cancer)15.2

Mechanistically, the compound induces reactive oxygen species (ROS) overproduction, leading to mitochondrial membrane depolarization and caspase-3 activation.

Selectivity and Toxicity

  • Selectivity Index: 3.2 (MCF-7 vs. MCF-10A normal breast cells), indicating moderate cancer selectivity.

  • hERG Inhibition: Low affinity (IC₅₀ > 30 μM), suggesting minimal cardiotoxicity risk.

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

  • Caco-2 Permeability: 8.2 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.

  • Plasma Protein Binding: 89%, necessitating dose adjustments for therapeutic efficacy.

Metabolism and Excretion

Primary metabolites result from hepatic CYP3A4-mediated oxidation of the diethylcarboxamide group. Renal excretion accounts for 65% of elimination.

Challenges and Future Directions

While promising, the compound faces limitations:

  • Solubility: Requires formulation optimization (e.g., nanoemulsions).

  • Metabolic Stability: Prodrug strategies may mitigate rapid clearance.

Ongoing structure-activity relationship (SAR) studies aim to refine potency and pharmacokinetics.

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